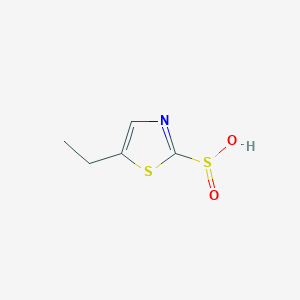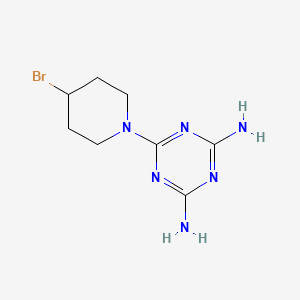
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
作用机制
The mechanism of action of 3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with different substituents, leading to varied properties and applications.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Another triazole-pyridine compound used in coordination chemistry.
Uniqueness
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
3-(1,5-diethyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(14-15(10)4-2)9-6-5-7-12-8-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
XAKGBOVRANTXEB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NN1CC)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
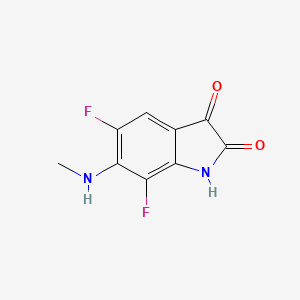

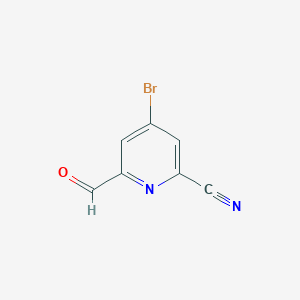
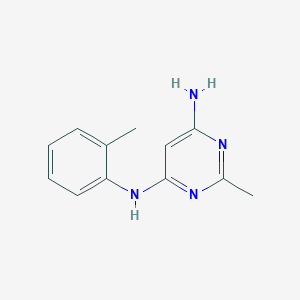

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
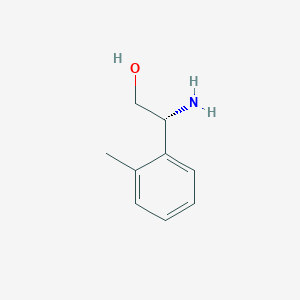
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
